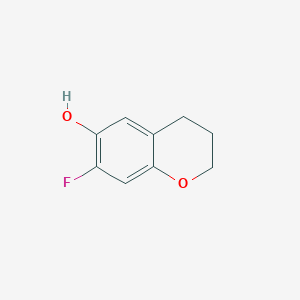

7-Fluorochroman-6-ol

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

The introduction of fluorine into organic compounds is a widely used strategy in medicinal chemistry, materials science, and agrochemicals to enhance molecular properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the high thermal and metabolic stability of fluorinated compounds. Fluorine's high electronegativity and relatively small size—comparable to a hydrogen atom—allow it to modify the electronic properties of a molecule without significant steric alteration. researchgate.netnih.gov

Strategic fluorination can lead to several advantageous changes in a molecule's profile:

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450, which can prolong the in vivo half-life of a drug candidate. researchgate.net

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and electrostatic interactions, potentially increasing the binding affinity and selectivity of a ligand for its receptor. researchgate.netnih.gov

Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical parameters for bioavailability and distribution within biological systems. researchgate.netnih.gov

It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, underscoring the profound impact of this element on the development of bioactive compounds. nih.gov

Overview of Chromanol Core Structures in Academic Investigation

The chromanol ring system, specifically the 6-hydroxychromanol core, is a fundamental structural motif found in a wide array of natural products. This bicyclic heterocycle is most famously represented by the vitamin E family, which includes tocopherols and tocotrienols. nih.govnih.gov These compounds are renowned for their role as potent, lipid-soluble antioxidants that protect cellular membranes from damage by reactive oxygen species. nih.govnih.gov

The antioxidant activity of the 6-hydroxychromanol moiety stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to quench free radicals, forming a stable chromanoxyl radical that is resonance-stabilized. nih.govnih.gov Academic research has extensively explored the structure-activity relationships of chromanols, investigating how substitutions on the chroman ring and modifications to the side chain influence their antioxidant capacity and other biological functions. nih.govnih.gov Beyond their antioxidant properties, various chromanol derivatives have been investigated for anti-inflammatory and anti-carcinogenic activities. mdpi.com

Current Research Landscape of 7-Fluorochroman-6-ol and Closely Related Analogues

A review of contemporary chemical literature indicates that dedicated research focusing specifically on this compound is not prominent. However, the broader field of fluorinated chromanols and their derivatives is an active area of investigation, driven by the goal of combining the beneficial properties of both the fluorine substituent and the chromanol core.

Research into closely related analogues demonstrates the scientific interest in this class of compounds. For instance, studies on substituted chroman-4-ones, which are precursors to chromanols, have explored the impact of fluorine at various positions. One investigation into chroman-4-one derivatives as enzyme inhibitors noted that a compound with fluorine at the 7-position (a 7-fluoro-chroman-4-one) exhibited only weak inhibitory activity, suggesting that the placement of the fluorine atom is critical and can dramatically alter biological effects. acs.org

Other fluorinated chromane (B1220400) derivatives, such as 6-fluorochroman-2-carboxylic acid, have been synthesized and are utilized as pivotal chiral building blocks in the pharmaceutical industry for more complex molecules. google.comchemicalbook.combldpharm.com The synthesis of these compounds often involves multi-step processes starting from precursors like p-fluorophenol. google.com

The physicochemical properties of fluorinated chromanols can be predicted using computational methods, providing insight into their potential behavior. Data for a related analogue, 5,7-Difluorochroman-4-ol, is available in public chemical databases and is presented below.

Table 1: Computed Physicochemical Properties of 5,7-Difluorochroman-4-ol (A Related Analogue) Data sourced from PubChem CID 53427514. nih.gov

| Property | Value |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.15 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 186.04923582 Da |

| Topological Polar Surface Area | 29.5 Ų |

The study of fluorinated chromanols is part of a larger effort to create novel molecules with tailored properties. By modulating the position of fluorine on the chromanol ring, researchers aim to fine-tune the antioxidant potential, metabolic stability, and target-specific interactions of these compounds.

Table 2: Examples of Chromanol Derivatives in Academic Research

| Compound Class/Derivative | Research Context/Significance |

| α-Tocopherol (Vitamin E) | The most biologically active form of vitamin E; extensively studied for its antioxidant and neuroprotective properties. nih.govmdpi.com |

| Tocotrienols | Vitamin E analogues with an unsaturated side chain; investigated for anti-cancer and cholesterol-lowering effects. nih.govmdpi.com |

| Pentamethylchromanol | A synthetic analogue of α-tocopherol used as a reference compound in antioxidant activity studies. nih.govmdpi.com |

| Substituted Chroman-4-ones | Investigated as selective enzyme inhibitors (e.g., Sirtuin 2); precursors for chromanol synthesis. acs.org |

| 6-Fluorochroman-2-carboxylic acid | A key chiral intermediate used in the synthesis of pharmaceuticals. google.comchemicalbook.combldpharm.com |

While this compound itself remains an under-investigated molecule, the foundational research on the significance of fluorination and the diverse activities of the chromanol core provides a strong rationale for its future synthesis and evaluation in advanced chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

7-fluoro-3,4-dihydro-2H-chromen-6-ol |

InChI |

InChI=1S/C9H9FO2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,11H,1-3H2 |

InChI Key |

ZBCPSLCUBDPAOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2OC1)F)O |

Origin of Product |

United States |

Structural and Stereochemical Analysis of Fluorochromanols

Absolute Configuration Assignment Methodologies for Chiral Fluorochromanols

Determining the absolute configuration of chiral molecules, such as enantiomerically pure fluorochromanols, is paramount for understanding their biological activity and chemical behavior. Several methodologies are employed for this purpose. X-ray crystallography is considered the gold standard, providing direct three-dimensional structural data, including the absolute configuration, when suitable crystals can be obtained numberanalytics.comnih.govlibretexts.org. For fluorochromanols synthesized via asymmetric routes, such as asymmetric transfer hydrogenation, the resulting enantioselectivity (e.g., up to >99% ee reported for related fluorochromanols) indicates successful control over stereochemistry researchgate.net. Furthermore, chiral chromatography can be used to separate enantiomers, and when coupled with known standards or polarimetry, it aids in configuration assignment. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic framework for assigning R or S descriptors to chiral centers, forming the basis for describing absolute configuration wikipedia.orgundip.ac.idspcmc.ac.inpharmacy180.com.

Conformational Analysis of the Chroman Ring System and Substituent Effects

The chroman ring system is a heterocyclic structure that can adopt various conformations, typically involving puckering of the dihydropyran ring. Conformational analysis, often employing computational methods like Density Functional Theory (DFT) alongside spectroscopic data (e.g., NMR), is used to identify the most stable conformers and understand how substituents influence these arrangements researchgate.netyoutube.comlibretexts.orgyoutube.com. The presence of a fluorine atom, particularly at the 7-position of 7-Fluorochroman-6-ol, can exert stereoelectronic effects, such as hyperconjugation and dipole interactions, which can bias the molecule towards specific conformations. The hydroxyl group at the 6-position can also influence conformation through hydrogen bonding or steric interactions. Understanding these conformational preferences is key to predicting molecular shape and reactivity.

Specific Optical Rotation (SOR) Studies and Correlation with Stereochemistry

Chiral molecules, by definition, rotate the plane of plane-polarized light. Specific Optical Rotation (SOR), typically measured using a polarimeter at a specific wavelength (e.g., the sodium D-line, [α]D), is an experimentally determined property that quantifies this rotation. The sign and magnitude of the optical rotation are characteristic of a specific enantiomer. While the direct correlation between a specific R/S configuration and the sign of rotation cannot be predicted a priori, matching experimental optical rotation values with known configurations (often determined by X-ray crystallography) allows for the assignment of absolute configuration to new chiral compounds wikipedia.orgpharmacy180.com. Specific SOR data for this compound is not widely reported in the general literature, but if synthesized in an enantiomerically pure form, it would exhibit a characteristic optical rotation.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the detailed structure of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure, providing detailed information about the connectivity of atoms, the chemical environment of nuclei, and even three-dimensional spatial relationships numberanalytics.comrsc.orgoxinst.comnanalysis.comegyankosh.ac.in. For this compound, ¹H NMR would reveal the number and types of protons, their chemical shifts indicating electronic environments, and coupling constants (J-values) providing information about neighboring protons. ¹³C NMR would similarly map the carbon skeleton. Crucially, the presence of fluorine allows for ¹⁹F NMR spectroscopy, which is highly sensitive and can provide direct information about the fluorine atom's environment and its coupling to nearby protons or carbons. These spectral fingerprints are vital for confirming the identity and purity of the synthesized compound.

Data Table: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉FO₂ |

| Calculated Exact Mass | 168.058658 Da |

X-ray Crystallography of Fluorochroman Derivative Structures

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic structure of crystalline solids nih.govlibretexts.orgwikipedia.orgevotec.com. When X-rays are diffracted by the ordered arrangement of atoms within a crystal lattice, the resulting diffraction pattern can be mathematically analyzed to generate an electron density map. This map allows for the precise localization of atoms, determination of bond lengths and angles, and crucially, the absolute configuration of chiral molecules numberanalytics.com. While specific crystal structure data for this compound itself may not be widely published, X-ray crystallography has been instrumental in characterizing the structures of various fluorochroman derivatives, providing fundamental insights into their solid-state conformations and stereochemistry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a widely utilized quantum mechanical method that provides a balance between accuracy and computational cost for predicting various molecular properties. Studies employing DFT for compounds similar to 7-Fluorochroman-6-ol often focus on determining optimized molecular geometries, electronic structures, and spectroscopic characteristics.

For instance, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to obtain equilibrium geometries, including bond lengths and angles nih.govnih.govnih.govnih.govajol.infomdpi.comresearchgate.net. These calculations can also predict vibrational frequencies, which are essential for interpreting Infrared (IR) and Raman spectra nih.govnih.govresearchgate.net. Furthermore, DFT is instrumental in predicting NMR chemical shifts, aiding in structural elucidation and verification nih.govmdpi.comfaccts.denih.gov. Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their associated gap, are also commonly computed using DFT, providing insights into a molecule's electronic behavior and potential reactivity nih.govmdpi.com.

While specific DFT data for this compound is not extensively detailed in the provided search results, analogous studies on related chromane (B1220400) derivatives or other organic molecules demonstrate the application of these methods. For example, research on chromanes has involved DFT calculations to correlate specific optical rotations with stereochemistry mdpi.comresearchgate.net, and studies on other coumarin (B35378) derivatives have reported optimized geometries and vibrational spectra using DFT nih.gov.

Quantum-Chemical Calculations for Stereochemical Insights

Quantum-chemical calculations are indispensable for gaining a deeper understanding of stereochemistry, particularly in the context of chiral molecules. For compounds like this compound, which can possess stereocenters, these methods are vital for predicting and analyzing enantiomeric or diastereomeric properties.

Studies on chiral chromanes have utilized quantum-chemical calculations, including DFT, to investigate the correlation between specific optical rotations (SORs) and the stereochemistry at chiral centers mdpi.comresearchgate.net. These investigations often involve calculating theoretical SORs for different stereoisomers to match experimental data, thereby assigning absolute configurations mdpi.comresearchgate.net. For example, research on 2-substituted chromanes has explored how the helicity of the dihydropyran ring influences the sign of SORs, with DFT calculations playing a key role in verifying these correlations mdpi.comresearchgate.net.

Furthermore, quantum-chemical methods are fundamental to understanding the stereoselectivity of chemical reactions. This can involve calculating the relative energies of transition states leading to different stereoisomers, thereby predicting the favored reaction pathway and the resulting stereochemical outcome nih.gov. While direct quantum-chemical studies on the stereoselective synthesis of this compound are not explicitly detailed, the broader application of these methods in analyzing stereoselective reactions, such as [3+2] cycloadditions, highlights their importance mdpi.com.

Mechanistic Studies of Synthetic and Biological Reaction Pathways

Computational chemistry, particularly DFT, plays a pivotal role in elucidating the step-by-step mechanisms of chemical reactions, whether they are synthetic transformations or biological processes. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out reaction pathways and identify rate-determining steps.

DFT calculations are commonly employed to study the mechanisms of organic reactions, providing insights into reaction kinetics and thermodynamics. For instance, studies have used DFT to analyze the mechanisms of cycloaddition reactions, identifying favored regio- and stereoisomeric pathways by calculating activation energies and transition state structures mdpi.commdpi.com. Such calculations help to explain experimental observations and guide the optimization of reaction conditions for stereoselective synthesis.

While specific mechanistic studies on the synthesis or biological pathways of this compound are not directly presented in the search results, the general application of DFT in mechanistic investigations is well-established. This includes exploring reaction coordinates, identifying key intermediates, and determining energy barriers for various transformations, which are critical for understanding how molecules are formed or how they interact in biological systems partovi-azar.deukm.my.

In Silico Approaches to Molecular Design and Chemical Space Exploration

Computational methods are increasingly central to modern molecular design and the exploration of chemical space. "In silico" approaches allow for the virtual generation and evaluation of vast numbers of molecules, significantly accelerating the discovery process compared to traditional experimental methods.

Chemical space exploration involves navigating the enormous landscape of possible molecular structures to identify compounds with desired properties. This can be achieved through various computational strategies, including the generation of virtual libraries and the use of machine learning algorithms nih.govschrodinger.commpg.dedrug-dev.commdpi.comresearchgate.netchemrxiv.orgbiosolveit.de. For example, generative models and deep learning techniques are employed to design novel molecules from scratch or to identify promising candidates within existing databases mdpi.comschrodinger.comresearchgate.net. These approaches can predict molecular properties, such as binding affinities or electronic characteristics, thereby prioritizing compounds for synthesis and experimental validation mdpi.comschrodinger.comresearchgate.netaaai.org.

The concept of exploring chemical space is crucial for discovering new drug candidates or materials with specific functionalities nih.govmpg.dedrug-dev.commdpi.combiosolveit.de. By computationally screening billions of potential molecules, researchers can identify novel scaffolds and optimize existing ones, leading to more efficient drug discovery pipelines schrodinger.comdrug-dev.com. While specific in silico design studies focusing on this compound were not found, the broader application of these techniques in medicinal chemistry and materials science underscores their importance in modern research.

Exploration of Biological Activities and Molecular Mechanisms

Investigation of Bioactive Potential (e.g., Antimicrobial, Anticancer)

While direct studies on the antimicrobial and anticancer properties of 7-Fluorochroman-6-ol are not extensively documented, research on related fluorinated compounds provides a basis for its potential in these areas. For instance, fluoroquinolones, a class of antibiotics, demonstrate that fluorine substitution can be crucial for their antibacterial activity. nih.govscilit.com The fluorine atom at certain positions can enhance DNA gyrase inhibition and cell permeability, key mechanisms for their antibacterial effect. nih.gov Similarly, studies on other fluorinated heterocyclic compounds have shown promising antimicrobial activities. For example, a series of 7-fluoro-3-aminosteroids exhibited in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the realm of anticancer research, structural modifications of fluoroquinolones, including fluorine substitution, have been explored for their cytotoxic activity. researchgate.net These studies suggest that the electronic properties of the fluorine atom can influence the interaction of these compounds with cellular targets like topoisomerase II, an enzyme crucial for cell division. researchgate.net Furthermore, some naturally occurring flavonoids, which share a chromane-like core, have demonstrated antimicrobial and anticancer potential. nih.govnih.gov For instance, 3,5,7-trihydroxyflavone (galangin) has shown significant activity against Gram-positive bacteria. nih.gov While these findings are on related but distinct chemical classes, they underscore the potential for a fluorinated chromanol like this compound to exhibit similar bioactive properties.

Mechanistic Studies of Cellular Interactions and Pathways

The precise cellular interactions and pathways affected by this compound remain an area for further investigation. However, insights can be gleaned from studies on analogous compounds. The mechanism of action for fluoroquinolone antibacterials, for example, involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. researchgate.net The fluorine atom in these molecules can play a role in their binding to these enzymes and in their ability to be effluxed from bacterial cells. nih.gov

For compounds with a chromanol structure, a primary mode of action is often the modulation of ion channels. nih.govmdpi.com The chromanol core is a key pharmacophore in several potassium channel openers. By opening these channels, these compounds can hyperpolarize cell membranes, leading to a decrease in cellular excitability. This mechanism is fundamental to their effects on smooth muscle relaxation and neuronal activity. It is plausible that this compound could interact with similar cellular targets, with the fluorine atom potentially modifying its potency and selectivity.

Receptor and Enzyme Modulation Studies

The chroman scaffold is a privileged structure in medicinal chemistry, known to interact with various receptors and enzymes. The introduction of a fluorine atom can fine-tune these interactions.

The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a significant target for drugs treating anxiety and depression. nih.gov Research has shown that compounds with a chroman or related coumarin (B35378) structure can exhibit affinity for and antagonistic activity at 5-HT1A receptors. nih.govresearchgate.net For instance, derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have been identified as potent 5-HT1A receptor antagonists. nih.gov The structural features of these molecules, including an aromatic ring and a basic nitrogen atom at a specific distance, are considered important for this activity. researchgate.net While direct studies on this compound are lacking, its chromanol core suggests a potential for interaction with the 5-HT1A receptor, with the fluorine atom possibly influencing its binding affinity and pharmacological profile.

The chromanol ring is a well-established component of several potassium channel openers. nih.govnih.govyoutube.com These compounds, such as cromakalim (B1669624) and its active enantiomer levcromakalim, target ATP-sensitive potassium (KATP) channels, leading to smooth muscle relaxation and vasodilation. nih.gov The opening of potassium channels causes hyperpolarization of the cell membrane, which reduces cellular excitability. nih.gov Flavonoids, which possess a related structural framework, have also been shown to modulate various potassium channels. mdpi.com Given this precedent, this compound is a strong candidate for a potassium channel modulator. The electronegativity and size of the fluorine atom could influence its interaction with the channel protein, potentially leading to altered potency or selectivity for different potassium channel subtypes.

| Potassium Channel Opener Class | Mechanism of Action | Example Compounds |

| ATP-sensitive K+ channel (KATP) openers | Open KATP channels, leading to hyperpolarization and smooth muscle relaxation. nih.gov | Cromakalim, Pinacidil, Nicorandil. nih.govnih.gov |

| Large-conductance Ca2+-activated K+ channel (BKCa) openers | Open BKCa channels, contributing to cellular negative feedback processes. nih.gov | NS004, Fenamates. nih.gov |

The potential of this compound to act as an enzyme inhibitor is another area of interest. While specific data on its inhibition of phosphodiesterase IV (PDE IV) or dipeptidyl peptidase-IV (DP-IV) is not available, research on protein tyrosine phosphatase 1B (PTP1B) inhibitors offers some context. PTP1B is a therapeutic target for type 2 diabetes and obesity. nih.govnih.govmdpi.com Various small molecules have been identified as PTP1B inhibitors, and these often feature aromatic rings and hydrogen-bonding moieties that can interact with the enzyme's active site. nih.gov The phenolic hydroxyl group and the fluorinated aromatic ring of this compound are features that could potentially enable it to bind to and inhibit enzymes like PTP1B.

Structure-Activity Relationship (SAR) Studies for Fluorochromanols

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For fluorinated compounds, the position and number of fluorine atoms can have a profound impact on their pharmacological properties. youtube.com In the context of fluoroquinolones, for example, a fluorine atom at the C-6 position and various substituents at the C-7 position are critical for their antibacterial potency. nih.govnih.gov

Medicinal Chemistry and Analog Design

Design and Synthesis of 7-Fluorochroman-6-ol Derivatives and Analogues

The design and synthesis of derivatives based on the fluorochroman scaffold are guided by the desired therapeutic target and the need to optimize pharmacokinetic and pharmacodynamic properties. Research in this area has often focused on creating libraries of compounds with systematic structural modifications to probe structure-activity relationships (SAR).

A notable example is the development of novel 6-fluorochroman (B116937) derivatives as potential 5-HT1A receptor antagonists. acs.orgnih.gov In this context, a lead compound, N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine, was identified as having potent affinity for the 5-HT1A receptor. acs.org However, its selectivity against α1-adrenergic and D2-dopaminergic receptors was insufficient. This prompted the design and synthesis of a series of analogs to improve selectivity and antagonist activity. acs.orgnih.gov

Structural modifications were systematically introduced at several key positions:

The aliphatic portion of the chroman ring.

The tether linking the central amine and the terminal aromatic ring.

The terminal aromatic ring itself.

The central amine group. nih.gov

The general synthetic strategies to create these derivatives involved coupling key intermediates. One common method is the formation of an amide bond followed by reduction. acs.org Alternative approaches include the coupling of a bromide with an amine, sometimes involving a deprotection step for a carbonyl group. acs.org

For instance, the introduction of an oxo or an optically active hydroxy group at the C-4 position of the chroman ring was found to be an effective strategy for enhancing receptor selectivity. nih.gov A 4-oxochroman derivative with a terminal 1,3-benzodioxole (B145889) ring demonstrated significant antagonist activity in both behavioral and electrophysiological assays in rats. nih.gov

Table 1: Synthetic Methods for 6-Fluorochroman Derivatives

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Method A | Formation of an amide followed by reduction | BH3·SMe2, THF | acs.org |

| Method B | Coupling of a bromide and an amine | - | acs.org |

| Method C | Coupling of a bromide and an amine with deprotection | - | acs.org |

Scaffold Exploration and Optimization for Targeted Biological Activities

The exploration and optimization of the fluorochroman scaffold are crucial for tailoring its biological activity towards specific targets. This process involves a detailed investigation of the structure-activity relationships (SAR) to identify which substituents and structural features are critical for potency and selectivity.

In the case of the 6-fluorochroman derivatives targeting the 5-HT1A receptor, radioligand binding assays revealed that the majority of the newly synthesized compounds were effective ligands, with some exhibiting high selectivity over other receptors. nih.gov The antagonist activity was further confirmed using forskolin-stimulated adenylate cyclase assays in cells expressing the human 5-HT1A receptor. nih.gov

Further studies on substituted chroman-4-one and chromone (B188151) derivatives as inhibitors of SIRT2, an enzyme implicated in aging-related diseases, have also shed light on the SAR of this scaffold. acs.orgnih.gov These studies demonstrated that:

Substituents at the 2-, 6-, and 8-positions are important for inhibitory potency. acs.orgnih.gov

Larger, electron-withdrawing groups at the 6- and 8-positions are generally favorable for activity. acs.orgnih.gov

The length and branching of an alkyl chain at the 2-position can influence the inhibitory effect. acs.org

An intact carbonyl group is often crucial for high potency. acs.org

Interestingly, a 7-fluoro substituted chroman-4-one showed only weak inhibitory activity in this particular study, highlighting that the position of the fluorine atom is a critical determinant of biological effect. acs.org

Table 2: SAR Findings for Chroman-4-one Derivatives as SIRT2 Inhibitors

| Position | Favorable Substituents/Features | Effect on Activity | Reference |

|---|---|---|---|

| 2-position | Alkyl chain with three to five carbons | Increased inhibitory effect | acs.org |

| 6-position | Larger, electron-withdrawing groups | Increased potency | acs.org |

| 8-position | Larger, electron-withdrawing groups | Increased potency | acs.org |

| Carbonyl Group | Intact | Crucial for high potency | acs.org |

| 7-position | Fluorine | Weak inhibitory activity | acs.org |

Development of Fluorochroman-Based Conjugates and Hybrid Molecules

The development of conjugates and hybrid molecules represents an advanced strategy in drug design, aiming to combine the pharmacophoric features of different molecules to achieve synergistic effects, improved targeting, or enhanced therapeutic efficacy. mdpi.com The fluorochroman scaffold can serve as a core structure for the creation of such complex molecules.

One approach is the synthesis of hybrid compounds where the fluorochroman moiety is linked to another biologically active molecule. For example, hybrid molecules combining coumarin (B35378) or chromone scaffolds with 5-fluorouracil (B62378) (5-FU) have been synthesized. mdpi.com These hybrids are designed to leverage the anti-cancer properties of both components. The synthesis of such hybrids often employs "click chemistry," such as the Cu(I)-mediated Huisgen 1,3-dipolar cycloaddition of azides with terminal alkynes, to create a stable triazole linker between the two pharmacophores. mdpi.com

Another strategy involves the creation of fluorophore-drug conjugates. In this approach, a fluorescent molecule is attached to a drug, such as a fluorochroman derivative, to enable real-time monitoring of drug delivery and distribution in vitro and in vivo. These conjugates can be designed with either non-cleavable or cleavable linkers. Cleavable linkers are designed to release the active drug at the target site in response to specific biological triggers. mdpi.com

While specific examples of conjugates directly derived from this compound are not prevalent in the literature, the principles of conjugation are broadly applicable. The synthesis of such molecules would typically involve the functionalization of the fluorochroman core to introduce a reactive handle for coupling with another molecule or a linker.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Fluorination Methodologies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different pharmacological effects. The development of novel stereoselective fluorination methods is crucial for accessing enantiomerically pure fluorinated chromanols.

Recent progress in this area has focused on both transition-metal catalysis and organocatalysis. Transition-metal-catalyzed approaches, often employing palladium, nickel, or copper complexes with chiral ligands, have shown promise in achieving high enantioselectivity in the fluorination of various substrates. These methods typically involve the formation of a metal-enolate intermediate, which is then asymmetrically attacked by an electrophilic fluorine source.

Organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to catalyze stereoselective transformations. For the synthesis of chiral fluorinated compounds, cinchona alkaloids and chiral phosphoric acids have been successfully employed to catalyze the enantioselective fluorination of carbonyl compounds and other suitable precursors. nih.gov These catalysts can activate the substrate and/or the fluorinating reagent, creating a chiral environment that directs the fluorine atom to a specific face of the molecule.

A significant challenge remains in the direct, late-stage stereoselective fluorination of complex molecules like chromanols. Future research will likely focus on the development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups, enabling the efficient and selective synthesis of diverse libraries of fluorinated chromanol derivatives for biological screening. The exploration of new fluorinating reagents, including both electrophilic and nucleophilic sources of fluorine, will also be critical in expanding the scope and applicability of these methodologies. nih.govorganic-chemistry.org

Integration of Artificial Intelligence (AI) in Fluorochroman Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and chemical synthesis. arxiv.org In the context of fluorochroman research, AI can be leveraged at multiple stages, from the design of novel synthetic routes to the prediction of biological activity and the optimization of biocatalysts.

Catalyst and Reaction Design: Machine learning algorithms can be trained on large datasets of reaction outcomes to predict the optimal conditions (catalyst, solvent, temperature, etc.) for a desired fluorination reaction. arxiv.org This can significantly reduce the time and resources required for empirical screening of reaction parameters. AI can also aid in the de novo design of catalysts with enhanced activity and selectivity for specific substrates like chromanols.

Predictive Modeling of Bioactivity: AI models can be developed to predict the biological activity of novel fluorochroman derivatives based on their molecular structure. By analyzing quantitative structure-activity relationships (QSAR), these models can identify key structural features that contribute to a desired pharmacological effect. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and most favorable drug-like properties.

| Application Area | AI/ML Technique | Potential Impact on Fluorochroman Research |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Prediction of novel and efficient synthetic routes to 7-Fluorochroman-6-ol and its analogs. |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Rapid identification of optimal reaction conditions for stereoselective fluorination. |

| Virtual Screening | Quantitative Structure-Activity Relationship (QSAR) Modeling | Prioritization of fluorochroman derivatives with high predicted biological activity for synthesis. |

| Enzyme Engineering | Machine Learning-Guided Directed Evolution | Development of highly efficient and selective biocatalysts for fluorochroman synthesis. |

Novel Biological Target Identification and Validation for Fluorochromanols

A critical aspect of drug discovery is the identification and validation of the biological targets through which a compound exerts its therapeutic effect. For fluorochromanols, in silico methods are playing an increasingly important role in this process.

In Silico Target Prediction: Various computational approaches can be used to predict the potential biological targets of a small molecule like this compound. These methods are often based on the principle of chemical similarity, where the known targets of structurally similar compounds are used to infer the potential targets of the query molecule. nih.gov Other approaches utilize machine learning models trained on large databases of known drug-target interactions to predict novel interactions. nih.gov These in silico predictions can generate hypotheses about the mechanism of action of fluorochromanols and guide experimental validation studies.

Target Validation: Once potential targets have been identified, their biological relevance must be validated through experimental techniques. This can involve in vitro assays to measure the binding affinity of the fluorochroman to the purified target protein, as well as cell-based assays to assess the functional consequences of this interaction. Ultimately, studies in animal models of disease are necessary to confirm that engagement of the identified target by the fluorochroman leads to the desired therapeutic outcome. The prospective validation of in silico predictions with experimental data is crucial for confirming the mode of action and identifying potential synergistic effects when combined with other compounds. csic.es

Development of Advanced Biocatalytic Systems for Complex Fluorochroman Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govthe-innovation.org The development of advanced biocatalytic systems for the synthesis of complex fluorochromans is a promising area of future research.

Engineered Fluorinases: Fluorinases are a unique class of enzymes capable of forming a carbon-fluorine bond. nih.govnih.gov While naturally occurring fluorinases have a limited substrate scope, directed evolution and other protein engineering techniques can be used to create variants with altered substrate specificity and enhanced catalytic efficiency. nih.govengconfintl.orgnih.gov By applying these methods, it may be possible to develop fluorinases that can directly and selectively fluorinate the chroman scaffold.

Other Engineered Enzymes: Besides fluorinases, other classes of enzymes, such as cytochrome P450 monooxygenases and non-heme iron enzymes, can be engineered to catalyze fluorination reactions. nih.govnih.govnih.gov These enzymes often operate via radical-based mechanisms and can be evolved to perform highly enantioselective C-H fluorination on a variety of substrates. nih.govnih.gov The application of these engineered biocatalysts to the synthesis of fluorochromans could provide access to a wide range of novel and structurally diverse compounds.

| Enzyme Class | Engineering Strategy | Potential Application in Fluorochroman Synthesis |

|---|---|---|

| Fluorinases | Directed Evolution, Site-Directed Mutagenesis | Direct and stereoselective fluorination of the chroman ring. |

| Cytochrome P450s | Directed Evolution, Rational Design | Enantioselective C-H fluorination at various positions on the chroman scaffold. |

| Non-heme Iron Enzymes | Directed Evolution | Asymmetric C-H fluorination via a radical rebound mechanism. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.